molecular formula C15H10ClF3N2O3 B14998918 1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B14998918
M. Wt: 358.70 g/mol
InChI Key: BXWMNQSRWGRLMJ-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, radical initiators for trifluoromethylation, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include:

These compounds share structural similarities but differ in their specific substituents and positions, which can lead to differences in their chemical reactivity and biological activities

Properties

Molecular Formula

C15H10ClF3N2O3

Molecular Weight

358.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10ClF3N2O3/c16-7-1-3-8(4-2-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24)

InChI Key

BXWMNQSRWGRLMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC=C(C=C3)Cl)C(=O)O)NC1=O)C(F)(F)F

Origin of Product

United States

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